molecular formula C9H10BrNO2 B058399 Ethyl bromo(pyridin-2-yl)acetate CAS No. 123761-15-9

Ethyl bromo(pyridin-2-yl)acetate

Cat. No. B058399
M. Wt: 244.08 g/mol
InChI Key: JNOYCFAVJXWZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl bromo(pyridin-2-yl)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid that is soluble in organic solvents like chloroform and ethanol. Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds.

Scientific Research Applications

Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It is used in the synthesis of pyridine derivatives, which have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties. Ethyl bromo(pyridin-2-yl)acetate is also used in the synthesis of heterocyclic compounds, which have various applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Ethyl bromo(pyridin-2-yl)acetate is not well understood. However, it is believed to act as a nucleophile and undergo various reactions like substitution, addition, and elimination reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well studied. However, it is believed to have various biological activities like antimicrobial, antitumor, and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl bromo(pyridin-2-yl)acetate in lab experiments are that it is readily available and easy to handle. However, the limitations of using Ethyl bromo(pyridin-2-yl)acetate are that it is a toxic and flammable compound and should be handled with care.

Future Directions

There are various future directions for the use of Ethyl bromo(pyridin-2-yl)acetate in scientific research. One direction is the synthesis of new pyridine derivatives with improved biological activities. Another direction is the synthesis of heterocyclic compounds with new structures and properties. Ethyl bromo(pyridin-2-yl)acetate can also be used in the synthesis of new materials like polymers and nanoparticles.
Conclusion:
In conclusion, Ethyl bromo(pyridin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds. It has various scientific research applications like the synthesis of pyridine derivatives and heterocyclic compounds. The mechanism of action and biochemical and physiological effects of Ethyl bromo(pyridin-2-yl)acetate are not well understood. It has advantages and limitations for lab experiments and has various future directions for scientific research.

properties

CAS RN

123761-15-9

Product Name

Ethyl bromo(pyridin-2-yl)acetate

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 2-bromo-2-pyridin-2-ylacetate

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3

InChI Key

JNOYCFAVJXWZTO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=N1)Br

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.52 g (100 mmol) of 2-pyridylacetic acid ethyl ester is dissolved in 50 ml of carbon tetrachloride. It is cooled to 0° C. and 15.98 g (100 mmol) of bromine, dissolved in 15 ml of carbon tetrachloride, is then instilled in it within 30 minutes. Then, it is allowed to react for one more hour at 25° C. The bromine coloring fades away. It is concentrated by evaporation in a vacuum and obtains the hydrobromide of the title compound. The free compound is obtained by extraction of ether from the aqueous solution after adding sodium bicarbonate. Yield: 22.80 g (93.4% of theory) Elementary analysis: Cld: C 44.29 H 4.13 Br 32.74 N 5.74 Fnd: C 44.22 H 4.18 Br 32.81 N 5.68
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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